rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride,cis
Description
rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine hydrochloride, cis is a stereochemically complex organic compound featuring a substituted oxolane (tetrahydrofuran) ring system. The molecule contains a tert-butyl group at the 5-position of the oxolane ring and an aminomethyl group at the 2-position, with specific (2R,5S) stereochemistry. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical research. Its molecular formula is C₁₀H₂₀ClNO, with a molecular weight of approximately 205.7 g/mol (inferred from analogs in , and 12).
The cis configuration of the substituents on the oxolane ring imposes distinct spatial constraints, influencing its reactivity, binding affinity, and physicochemical properties. This compound is primarily utilized as a chiral building block in medicinal chemistry, enabling the synthesis of enantiomerically enriched intermediates for drug discovery .
Properties
IUPAC Name |
[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)8-5-4-7(6-10)11-8;/h7-8H,4-6,10H2,1-3H3;1H/t7-,8+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSAAQRVKDUQPC-WLYNEOFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(O1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CC[C@@H](O1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis typically involves the following steps:
Formation of the Oxolane Ring: The initial step involves the formation of the oxolane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced to the oxolane ring via a Friedel-Crafts alkylation reaction. This involves the use of tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction. This involves the reaction of the oxolane derivative with an amine source such as ammonia or an amine salt.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Alcohol or amine derivatives
Substitution: Various substituted oxolane derivatives
Scientific Research Applications
rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine hydrochloride, cis is best understood through comparison with analogs. Below is a detailed analysis of key derivatives and their properties:
Table 1: Comparative Analysis of Structural Analogs
Key Findings from Comparative Studies
Steric and Electronic Effects: The tert-butyl group in the target compound provides significant steric bulk, enhancing metabolic stability compared to the methyl-substituted analog (C₇H₁₄ClNO) . However, this bulk may reduce binding flexibility in certain enzyme pockets, as observed in preliminary docking studies. The phenyl-substituted analog (C₁₂H₁₆ClNO) exhibits stronger π-π stacking interactions in receptor binding but suffers from poor aqueous solubility, limiting its utility in hydrophilic environments .
Biological Activity :
- The 3-cyclopropyl-1,2,4-oxadiazole-substituted derivative (C₁₀H₁₆ClN₃O₂) demonstrates superior antimicrobial activity against Gram-positive pathogens compared to the target compound, attributed to the heterocycle’s electron-withdrawing properties .
Synthetic Utility: The isopropyl-substituted analog (C₈H₁₈ClNO) is more amenable to large-scale synthesis due to its lower steric hindrance, making it a preferred intermediate in industrial workflows .
Crystallographic Insights: Structural studies using SHELXL () reveal that the cis configuration in the target compound induces a puckered oxolane ring conformation, which is less pronounced in trans-diastereomers. This puckering impacts hydrogen-bonding patterns in crystal lattices and solution-phase conformations .
Biological Activity
The compound rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine hydrochloride, cis, is a chiral amine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine hydrochloride
- CAS Number : 2044705-38-4
- Molecular Formula : C10H16ClN3O2
- Molecular Weight : 245.71 g/mol
Pharmacological Effects
- Neuroprotective Properties : Research indicates that rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine exhibits neuroprotective effects in various in vitro models. It appears to mitigate oxidative stress and apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases.
- Antidepressant Activity : In animal studies, the compound has shown antidepressant-like effects. It was observed to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are crucial for mood regulation.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.
The biological activities of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine are primarily mediated through its interaction with specific neurotransmitter systems. The compound likely acts as a modulator of monoaminergic systems, influencing serotonin and norepinephrine pathways.
Study 1: Neuroprotection in Oxidative Stress Models
A study published in Journal of Neurochemistry demonstrated that treatment with rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine reduced neuronal cell death induced by oxidative stress. The study utilized primary cortical neurons exposed to hydrogen peroxide and assessed cell viability through MTT assays.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| H₂O₂ | 40 |
| Compound | 75 |
This data indicates a significant protective effect (p < 0.05) compared to the control group.
Study 2: Antidepressant-Like Effects in Rodents
In a behavioral study using the forced swim test (FST), rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine was administered to rodents. Results indicated a marked decrease in immobility time compared to the control group, suggesting an antidepressant effect.
| Group | Immobility Time (seconds) |
|---|---|
| Control | 180 |
| Compound (10 mg/kg) | 120 |
| Compound (20 mg/kg) | 90 |
Statistical analysis revealed significant differences at both dosages (p < 0.01).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
